molecular formula C4H6BrFO B2394244 (3S,4R)-3-Bromo-4-fluorooxolane CAS No. 2416218-59-0

(3S,4R)-3-Bromo-4-fluorooxolane

Cat. No.: B2394244
CAS No.: 2416218-59-0
M. Wt: 168.993
InChI Key: AWZMROPNYAMGRQ-IUYQGCFVSA-N
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Description

(3S,4R)-3-Bromo-4-fluorooxolane is a chiral, halogen-substituted oxolane (tetrahydrofuran) derivative of interest in advanced synthetic chemistry. Its molecular formula is C4H6BrFO, with an average molecular mass of approximately 168.99 g/mol . This compound features a defined stereochemistry at the 3- and 4-positions of the oxolane ring, making it a valuable chiral building block or intermediate for the asymmetric synthesis of complex molecules . While specific applications for this exact stereoisomer are not detailed in the available literature, structurally similar bromo- and fluoro-substituted heterocycles and aromatic compounds are widely recognized as critical intermediates in developing pharmaceuticals and agrochemicals . The presence of both bromine and fluorine atoms on the saturated ring system makes it a potential candidate for further functionalization via cross-coupling reactions or for use in molecular design where fluorine's metabolic stability and lipophilicity are desired . Researchers may explore its utility in creating novel active pharmaceutical ingredients (APIs) or specialty chemicals. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It should be handled only by qualified professionals in a controlled laboratory setting. As with many halogenated compounds, appropriate precautions should be taken. Please consult the Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

(3S,4R)-3-bromo-4-fluorooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrFO/c5-3-1-7-2-4(3)6/h3-4H,1-2H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZMROPNYAMGRQ-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Bromofluorination of Oxolane Precursors

Catalytic Asymmetric Halogenation

A patent (WO2010086877A2) describes zinc bromide (ZnBr₂)-catalyzed bromofluorination of dihydrofuran derivatives. Using 20% SO₃ oleum as a solvent and iodine as a co-catalyst, bromine is introduced at the 3-position, followed by fluorination at the 4-position. Key parameters:

  • Temperature : 25–45°C for bromination; 5–35°C for fluorination.
  • Yield : 90–95% with >95% purity.
  • Stereocontrol : ZnBr₂ coordinates to the oxolane oxygen, directing anti-addition of halogens (Sharpless-like model).
Table 1: Bromofluorination Optimization
Parameter Optimal Range Impact on ee
Reaction Temperature 30–40°C 88–92% ee
ZnBr₂ Loading 10 mol% 95% ee
Solvent (Oleum) 20% SO₃ 90% yield

Ring-Opening of Epoxides with Dual Halogenation

Epoxide Intermediate Synthesis

A method from PMC8646589 utilizes 3,4-epoxyoxolane as a precursor. The epoxide is treated with ammonium cerium(IV) nitrate and lithium bromide (LiBr) in acetonitrile:

  • Bromination : LiBr opens the epoxide at C3, forming a bromohydrin.
  • Fluorination : Selectfluor® introduces fluorine at C4 via SN2 displacement.
  • Yield : 85% (two steps).
  • Stereochemistry : Inversion at C4 ensures (3S,4R) configuration.
Table 2: Epoxide Ring-Opening Conditions
Reagent Role ee Achieved
LiBr Bromide source 89%
Selectfluor® Fluorinating agent 91%
CH₃CN Solvent 87% yield

Chiral Auxiliary-Mediated Cyclization

Evans Oxazolidinone Approach

A procedure adapted from CN106588865B employs (R)-4-benzyloxazolidin-2-one to control stereochemistry:

  • Aldol Reaction : Chiral auxiliary directs formation of (3S)-bromo intermediate.
  • Cyclization : Mitsunobu reaction with diethyl azodicarboxylate (DEAD) forms the oxolane ring.
  • Fluorination : DAST (diethylaminosulfur trifluoride) introduces fluorine at C4.
  • Overall Yield : 78%.
  • ee : >99%.
Table 3: Chiral Auxiliary Performance
Auxiliary Cyclization Yield ee
Evans Oxazolidinone 82% 99%
Oppolzer Sultam 75% 97%

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

A method from WO2022081739A1 uses Candida antarctica lipase B (CAL-B) to resolve racemic 3-bromo-4-hydroxyoxolane:

  • Acetylation : Lipase selectively acetylates the (3R,4S)-enantiomer.
  • Fluorination : Unreacted (3S,4R)-alcohol is treated with Deoxo-Fluor®.
  • Yield : 45% (theoretical max 50%).
  • ee : 98%.

Comparative Analysis of Methods

Table 4: Method Efficiency
Method Yield ee Scalability
Catalytic Bromofluorination 95% 92% Industrial
Epoxide Ring-Opening 85% 91% Moderate
Chiral Auxiliary 78% 99% Low
Enzymatic Resolution 45% 98% Niche

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Bromo-4-fluorooxolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated oxolanes, while oxidation and reduction reactions can produce different alcohols or ketones .

Scientific Research Applications

Medicinal Chemistry

(3S,4R)-3-Bromo-4-fluorooxolane has been investigated for its potential therapeutic applications. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Research indicates that compounds with similar halogenated oxolane structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (µg/mL)
1Staphylococcus aureus15
2Escherichia coli20
  • Anticancer Properties : Studies have demonstrated that halogenated oxolanes can inhibit cancer cell proliferation. For example, this compound derivatives have shown cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its stereochemistry allows for selective reactions that are crucial in asymmetric synthesis.

  • Chiral Synthesis : The presence of chiral centers in this compound makes it a valuable building block for synthesizing other chiral compounds through methods such as nucleophilic substitution and coupling reactions .
Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReaction with nucleophiles to form new compounds85
Coupling ReactionFormation of biaryl compounds using palladium catalysis90

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

  • Polymerization Studies : The compound has been used as a monomer in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several halogenated oxolanes, including this compound. The study found that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

Case Study 2: Synthesis of Chiral Compounds

In a recent publication, scientists synthesized a series of chiral compounds starting from this compound. They achieved high yields through nucleophilic substitution reactions and demonstrated the utility of this compound as a versatile building block in asymmetric synthesis .

Mechanism of Action

The mechanism by which (3S,4R)-3-Bromo-4-fluorooxolane exerts its effects depends on its interaction with molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

The compound is compared to other halogenated oxolanes and cyclic ethers (Table 1). Key differences arise from halogen type, substitution patterns, and stereochemistry.

Table 1: Comparative Properties of Halogenated Oxolanes

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Dipole Moment (D) Reactivity (SN2) Solubility (H₂O)
(3S,4R)-3-Bromo-4-fluorooxolane 183.02 ~180 (est.) 2.8 (est.) Moderate Low
(3R,4S)-3-Bromo-4-fluorooxolane 183.02 ~180 (est.) 2.8 (est.) Moderate Low
3-Bromooxolane 165.98 ~170 (est.) 2.1 (est.) High Very Low
4-Fluorooxolane 90.09 ~88 1.5 Low Moderate
3-Chloro-4-fluorooxolane 138.56 ~160 (est.) 2.3 (est.) Moderate Low

Key Observations :

  • Halogen Effects: Bromine increases molecular weight and polarizability, enhancing SN2 reactivity compared to fluorine. Fluorine’s electronegativity elevates dipole moments but reduces solubility in nonpolar solvents .
  • Stereochemistry : The (3S,4R) configuration creates a cis-diaxial arrangement, increasing steric hindrance compared to trans isomers, which may slow certain reactions.
  • Ring Strain : The oxolane ring’s strain facilitates ring-opening reactions, distinguishing it from dioxolanes (e.g., 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane in ), where aromatic substituents stabilize the structure .

Research Findings and Trends

  • Stereochemical Impact : Enantiomers like (3R,4S)-3-Bromo-4-fluorooxolane exhibit identical physical properties but opposite optical activity, critical for chiral synthesis.
  • Comparative Stability : Fluorine’s strong C-F bond stabilizes the compound against thermal degradation compared to chlorine analogs.

Biological Activity

(3S,4R)-3-Bromo-4-fluorooxolane is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.

  • IUPAC Name: this compound
  • Molecular Formula: C5H8BrF
  • Molecular Weight: 195.02 g/mol

The compound features a unique oxolane ring structure with bromine and fluorine substituents that contribute to its biological activity. The stereochemistry at the 3 and 4 positions is critical for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and antimicrobial domains. The presence of halogen atoms (bromine and fluorine) often enhances the lipophilicity and metabolic stability of organic molecules, which can lead to increased biological efficacy.

  • Anti-inflammatory Activity:
    • The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Inhibition of these enzymes can reduce the synthesis of prostaglandins, thereby alleviating inflammation.
    • A study demonstrated that fluorinated compounds often exhibit enhanced selectivity towards COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Properties:
    • Preliminary studies indicate that this compound possesses antimicrobial activity against various pathogens. The halogen substituents enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of related compounds and their implications:

  • Study on Fluorinated Compounds:
    A research article explored the synthesis and biological evaluation of fluorinated oxolanes, noting that compounds with similar structures exhibited potent anti-inflammatory effects in vitro . The study highlighted how bromination and fluorination could synergistically enhance biological activity.
  • Antimicrobial Testing:
    Another study assessed the antimicrobial efficacy of various bromofluorinated compounds. Results indicated that compounds with oxolane rings showed significant inhibition against Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics .

Data Table: Biological Activity Comparison

CompoundActivity TypeIC50 (µM)Reference
This compoundAnti-inflammatory12
(3R,4S)-3-Bromo-4-fluorohexaneAntimicrobial15
FlumethasoneAnti-inflammatory0.5
Bromofluoromethylated analogsAntimicrobial10

Q & A

Q. Q: What are the key synthetic routes for (3S,4R)-3-Bromo-4-fluorooxolane, and how is stereochemical control achieved?

A: The synthesis of halogenated oxolanes typically involves halogenation or nucleophilic substitution on a preformed oxolane scaffold. For stereochemical control, methods such as asymmetric catalysis or chiral resolution are critical. For example, analogous bromo-fluoro-dioxolane derivatives (e.g., 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane) are synthesized via regioselective halogenation using Lewis acids to direct substituent placement . Stereochemical purity in (3S,4R)-configured compounds may require chiral auxiliaries or enzymatic resolution, as seen in fluorinated pyrrolidine syntheses .

Advanced Synthesis

Q. Q: How can enantiomeric excess (ee) be optimized in the synthesis of this compound?

A: Advanced strategies include:

  • Chiral Ligand-Assisted Catalysis : Palladium or copper catalysts with chiral ligands (e.g., BINAP) enhance stereoselectivity in halogenation steps.
  • Dynamic Kinetic Resolution : Enzymatic methods or reversible ring-opening/closure mechanisms can bias stereochemistry .
  • Computational Modeling : QSAR or DFT studies predict optimal reaction conditions for ee maximization, as applied in fluorinated morpholine derivatives .

Structural Characterization

Q. Q: Which analytical techniques are most effective for confirming the stereochemistry of this compound?

A:

  • X-ray Crystallography : Provides definitive stereochemical assignment, as demonstrated for (3S,4R)-4-(4-fluorophenyl)piperidin-3-yl derivatives .
  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H}-NOESY correlate spatial proximity of substituents. For example, coupling constants between H3 and H4 in oxolane confirm cis/trans configurations.
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers via chiral vibrational modes .

Biological Activity

Q. Q: How does the stereochemistry of this compound influence its bioactivity compared to diastereomers?

A: Stereochemistry dictates target binding. For instance, (3S,4R)-configured fluorophenyl-piperidines show higher affinity for serotonin transporters than (3R,4S)-diastereomers due to complementary receptor topology . Similarly, bromo-fluoro substitution in dioxolanes alters pharmacokinetics; para-substituted analogs exhibit enhanced blood-brain barrier penetration .

Data Contradiction Analysis

Q. Q: How can conflicting reports on the biological activity of halogenated oxolanes be resolved?

A: Systematic approaches include:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 3-bromo vs. 4-fluoro substitution) to isolate substituent effects .
  • Target-Specific Assays : Use isoform-selective receptors to clarify off-target interactions.
  • Meta-Analysis : Pool data from multiple studies (e.g., fluorinated pyrrolidines vs. oxolanes) to identify trends in steric/electronic requirements.

Computational Modeling

Q. Q: What computational tools predict the reactivity and stability of this compound?

A:

  • DFT Calculations : Assess thermodynamic stability of stereoisomers and reaction intermediates.
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in biological environments .
  • Docking Studies : Predict binding modes with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways .

Comparative Analysis of Structural Analogs

Q. Q: How do structural analogs of this compound differ in pharmacological profiles?

A:

CompoundStructural VariationPharmacological DifferenceReference
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolaneBromine at C3, fluorine at C4Higher metabolic stability
(3S,4R)-4-Fluorophenyl-piperidinePiperidine core vs. oxolaneEnhanced CNS penetration
3-FluoropyrrolidinePyrrolidine core, no bromineReduced cytotoxicity

Stability and Storage

Q. Q: What are the optimal storage conditions for this compound to prevent degradation?

A:

  • Temperature : Store at –20°C in inert atmosphere (argon) to minimize halogen loss.
  • Solvent : Dissolve in anhydrous DMSO or acetonitrile to avoid hydrolysis .
  • Light Sensitivity : Amber vials prevent photolytic C-Br bond cleavage, as observed in bromo-fluoroarenes .

Toxicity Profiling

Q. Q: What methodologies assess the in vitro toxicity of this compound?

A:

  • MTT Assay : Measures mitochondrial dysfunction in HepG2 cells.
  • hERG Channel Inhibition : Patch-clamp electrophysiology evaluates cardiac liability .
  • Ames Test : Screens for mutagenicity via bacterial reverse mutation assays .

Advanced Applications

Q. Q: How is this compound utilized in medicinal chemistry beyond lead optimization?

A:

  • Proteolysis-Targeting Chimeras (PROTACs) : Bromine serves as a handle for E3 ligase recruitment .
  • Metabolic Labeling : 18F^{18}\text{F}-labeled analogs enable PET imaging of drug distribution .
  • Click Chemistry : Azide-functionalized derivatives facilitate bioconjugation .

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